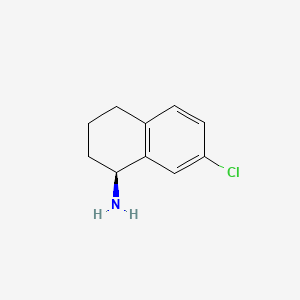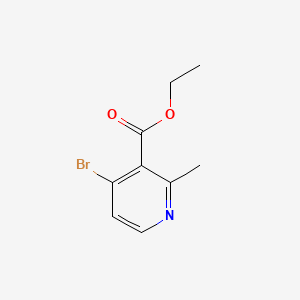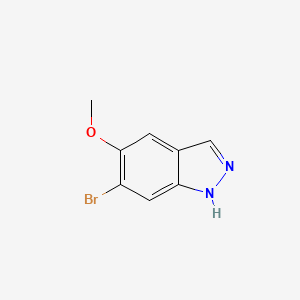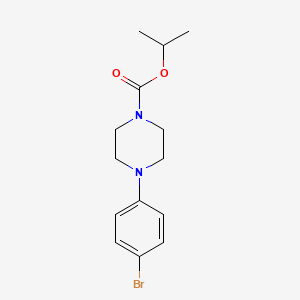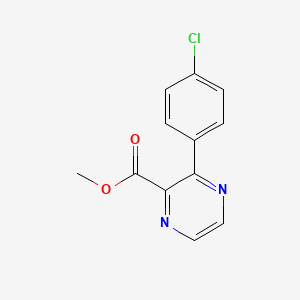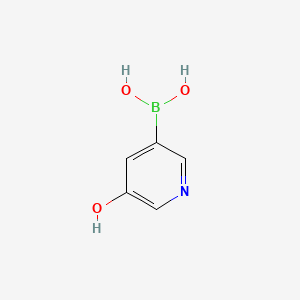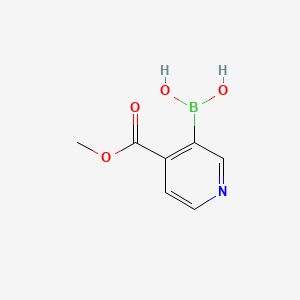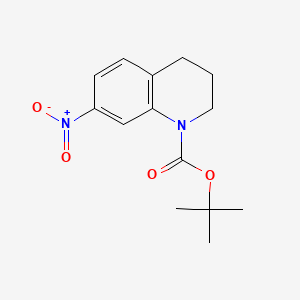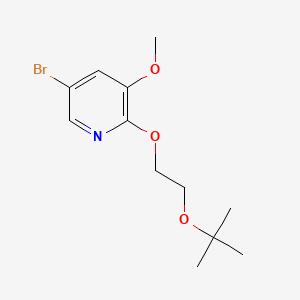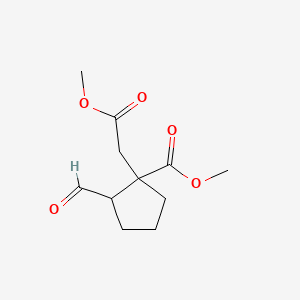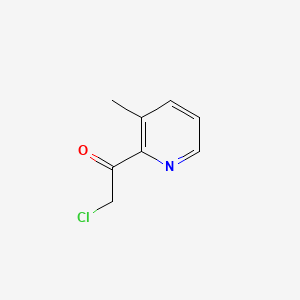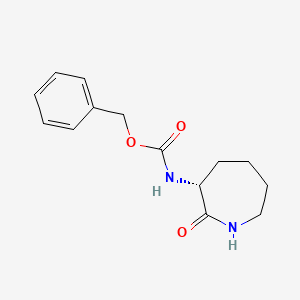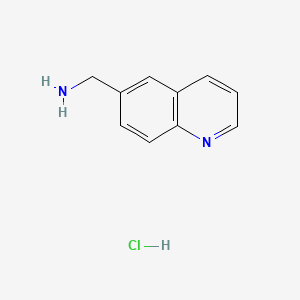
Quinolin-6-ylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinolin-6-ylmethanamine hydrochloride has been utilized in the field of organic synthesis. For instance, it played a role in the Rhodium (III)-catalyzed intermolecular amidation of 8-methylquinolines with azides, facilitated by C (sp³)-H bond activation under oxidant-free conditions.Molecular Structure Analysis
The molecular formula of Quinolin-6-ylmethanamine hydrochloride is C10H11ClN2. The InChI code is 1S/C10H10N2.ClH/c11-7-8-3-4-10-9 (6-8)2-1-5-12-10;/h1-6H,7,11H2;1H and the InChI key is LFLZKVGMOFRAED-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Quinolin-6-ylmethanamine hydrochloride has a molecular weight of 194.66. It is a solid at room temperature and should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis
Quinolin-6-ylmethanamine hydrochloride has been utilized in the field of organic synthesis. For instance, it played a role in the Rhodium(III)-catalyzed intermolecular amidation of 8-methylquinolines with azides, facilitated by C(sp³)-H bond activation under oxidant-free conditions. This method offered an efficient approach to synthesize quinolin-8-ylmethanamine derivatives, revealing a catalytically competent intermediate in the process (Wang et al., 2014). Similarly, Ru(II)-catalyzed amidation reactions of 8-methylquinolines with azides to yield quinolin-8-ylmethanamines under mild conditions highlight its catalytic importance (Liu et al., 2015).
Development of Novel Fungicides and Antibacterial Agents
Quinolin-6-ylmethanamine hydrochloride derivatives have been explored in the synthesis of new fungicides and antibacterial agents. An example includes the synthesis of quinolin-6-yloxyacetamide fungicides through Newman–Kwart Rearrangement, where oxygen atoms in the original structures were replaced by sulfur atoms or a methylene bridge, offering potential in fungicidal applications (Kessabi et al., 2016).
Anticancer Research
The compound has been examined for its potential in anticancer therapy. In one study, quinolin-8-ylmethanamine derivatives, synthesized through C(sp³)-H amination, were evaluated for cytotoxicity against human breast and prostate adenocarcinoma cells, indicating potential therapeutic applications (Jeong et al., 2017). Furthermore, other quinoline derivatives have been synthesized and evaluated for anticancer activity against a variety of cancer cell lines, suggesting the scope of quinoline scaffolds in cancer drug discovery (Solomon & Lee, 2011).
Application in Corrosion Inhibition
Quinolin-6-ylmethanamine hydrochloride and its derivatives have been investigated for their effectiveness in inhibiting corrosion, particularly on mild steel in acidic environments. This includes studies on derivatives like 2-(quinolin-2-yl)quinazolin-4(3H)-one and 6-(quinolin-6-ylmethyl) benzene-1,2,3,4,5-pentasulfonic acid, which demonstrated strong inhibitory effects on steel corrosion in hydrochloric acid, pointing towards their potential application in industrial corrosion protection (Jiang et al., 2018).
Development of Fluorescent Chemosensors
The compound has been used in the development of fluorescent chemosensors. For instance, a study involved synthesizing a sensor with a quinoline group as the fluorogenic unit for selective detection and distinction of Zn(2+) ions from Cd(2+), showcasing its utility in analytical chemistry and environmental monitoring (Li et al., 2014).
Safety And Hazards
Quinolin-6-ylmethanamine hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
quinolin-6-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLZKVGMOFRAED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)N=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-6-ylmethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

